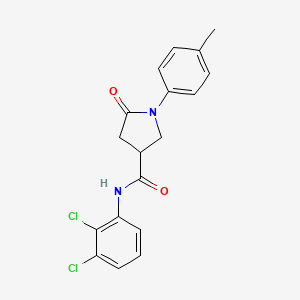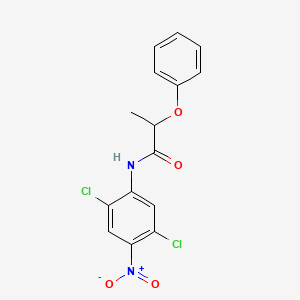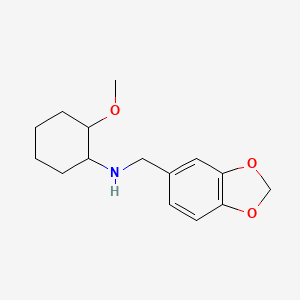
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes dichlorophenyl and methylphenyl groups attached to a pyrrolidine ring. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Uniqueness
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific structural features and reactivity
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and exploration of this compound can lead to new discoveries and advancements in multiple fields.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVVFIOGEHNIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)-](/img/structure/B5035043.png)
![(3Z)-3-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5035051.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)
![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5035073.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
![2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5035086.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)
![[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate](/img/structure/B5035097.png)

![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
